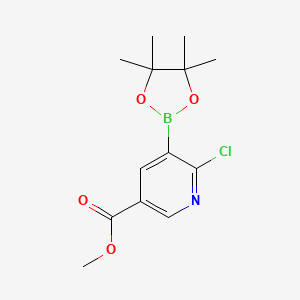

Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Description

Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid, featuring a chlorine substituent at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds .

Properties

IUPAC Name |

methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKPOYWAGYVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127546 | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622217-33-7 | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622217-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound contains a boronic ester moiety, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target proteins or enzymes with specific binding sites for boronic esters.

Mode of Action

In the presence of a palladium catalyst, boronic esters can undergo borylation, forming bonds with other molecules .

Biochemical Pathways

Compounds containing boronic esters are known to participate in various biochemical reactions, including phosphitylation of alcohols and heteroatomic nucleophiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate. For instance, the efficiency of cross-coupling reactions involving boronic esters can be affected by the pH of the environment .

Comparison with Similar Compounds

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structural Difference : Lacks the chlorine substituent at the 6-position.

- Properties: Molecular Weight: 263.10 g/mol (vs. 280.12 g/mol for the chloro derivative) . CAS No.: 1025718-91-5 . Applications: Used in polymer chemistry and as a fluorescent sensor precursor due to its unhindered reactivity in cross-coupling reactions .

- Availability : Actively sold by BLD Pharmatech Ltd. and CymitQuimica at prices ranging from €29.00/250mg to €173.00/5g .

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structural Difference : Substitutes chlorine with a methoxy (-OCH₃) group at the 6-position.

- Properties: CAS No.: 1220423-84-6 . Reactivity: The electron-donating methoxy group reduces electrophilicity at the 6-position, making it less reactive in nucleophilic substitution compared to the chloro analog. Applications: Preferred in synthesizing electron-rich biaryl systems for optoelectronic materials .

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structural Difference : Chlorine is located at the 2-position instead of the 6-position.

- Properties: Molecular Formula: C₁₃H₁₇BClNO₄ . Hazard Profile: Shares similar warnings (H315, H319, H335) as the 6-chloro derivative due to irritant properties . Reactivity: The 2-chloro substituent sterically hinders cross-coupling reactions, limiting its utility in high-yield syntheses .

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

- Structural Difference: Replaces the methyl ester with a cyano (-CN) group and adds a methylamino (-NHCH₃) group at the 2-position.

- Properties :

Comparative Data Table

Research Findings and Limitations

- Reactivity Trends: The 6-chloro derivative’s higher molecular weight and electronegative chlorine enhance its reactivity in cross-couplings compared to methoxy or cyano analogs .

- Commercial Challenges : Discontinuation of the 6-chloro compound has shifted focus to analogs like the 5-boronate nicotinate (CAS 1025718-91-5), which is more accessible but less versatile in halogenated biaryl synthesis.

- Safety Considerations : All compounds with chloro or boronate groups require careful handling due to irritant hazards .

Preparation Methods

Preparation of Methyl 6-chloro-5-nitronicotinate

- Starting from 6-chloro-5-nitronicotinic acid or its methyl ester, nitration and esterification reactions are performed.

- For example, methyl 6-chloro-5-nitronicotinate can be obtained by reacting 6-hydroxy-5-nitronicotinic acid with thionyl chloride followed by methanolysis, yielding the methyl ester with 52% yield under controlled temperature (0°C to 80°C) and reaction times (18 h).

Conversion of Nitro Group to Amino or Other Functionalities

- Reduction of the nitro group to an amino group is achieved using various reducing agents such as hydrazine hydrate in 1,4-dioxane at 15–25°C for 3 hours, yielding methyl 6-chloro-5-aminonicotinate with about 90% yield.

- Alternative reductions include iron powder with hydrochloric acid in ethanol/water mixtures under reflux, giving yields around 81%.

- Other nucleophilic substitutions on the nitro group with sodium hydrogensulfide or methylamine have also been reported.

Installation of the Boronate Ester Group (Borylation)

- The critical step for the preparation of methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is the borylation of the halogenated pyridine.

- This is typically accomplished by transition metal-catalyzed borylation reactions, such as palladium-catalyzed coupling of the 5-chloro substituent with bis(pinacolato)diboron (B2pin2).

- The reaction conditions often involve:

- Use of bases like potassium carbonate or sodium hydride.

- Solvents such as tetrahydrofuran (THF) or 1,4-dioxane.

- Inert atmosphere (nitrogen or argon).

- Heating or reflux conditions for several hours.

- For example, methyl 6-chloro-5-nitronicotinate derivatives undergo borylation in dioxane with sodium hydride at 25°C for 24 hours, followed by purification steps to yield the boronate ester.

- The product, this compound, has a molecular weight of 283.52 and formula C12H15BClNO4.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Thionyl chloride, methanol, 0–80°C, 18 h | 52 | Methyl 6-chloro-5-nitronicotinate formation |

| Nitro reduction | Hydrazine hydrate, 1,4-dioxane, 15–25°C, 3 h | 90 | Conversion to amino derivative |

| Nitro reduction | Fe powder, HCl, ethanol/water, reflux | 81 | Alternative reduction method |

| Nucleophilic substitution | Sodium hydrogensulfide or methylamine, methanol | 80–90 | Functional group modifications |

| Borylation | NaH or K2CO3, B2pin2, THF or dioxane, reflux | 56–92 | Installation of boronate ester group |

Research Findings and Notes

- The borylation step is sensitive to reaction conditions, with temperature, base choice, and solvent affecting yield and purity.

- The use of sodium hydride in dioxane at room temperature for 24 hours is effective for borylation of methyl 6-chloro-5-nitronicotinate derivatives.

- Purification typically involves extraction, drying, and column chromatography on silica gel with ethyl acetate/hexane mixtures.

- The final compound is a white solid with characteristic molecular ion peaks in LC/MS analysis confirming the boronate ester structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

- Methodology : The compound is typically synthesized via Miyaura borylation. A halogenated precursor (e.g., methyl 6-chloro-5-bromonicotinate) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C under inert gas. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Key Considerations : Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) significantly impact yield. Oxygen-sensitive conditions are critical to prevent boronate oxidation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane ring (characteristic quaternary carbon signals at ~25 ppm in ¹³C NMR) and the methyl ester group (δ ~3.9 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode verifies the molecular ion peak ([M + Na]⁺) with <2 ppm error .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, confirming regioselective borylation at the 5-position .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in non-Suzuki coupling reactions, such as radical cascades?

- Methodology : Under Fe(acac)₃ catalysis, the boronate ester participates in radical addition-migration sequences. For example, methyl acrylate reacts with the compound via a boron-mediated 1,2-alkyl shift, forming α-borylated esters. Radical initiation with light (450 nm) or AIBN enhances efficiency .

- Data Contradictions : While Pd-catalyzed reactions favor cross-coupling, Fe-based systems yield branched products. Researchers must optimize radical initiator concentrations (0.1–1.0 equiv) to suppress side reactions like homocoupling.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology :

- Disorder Modeling : The dioxaborolane ring may exhibit rotational disorder. SHELXL’s PART and SUMP instructions partition disordered atoms, while anisotropic displacement parameters (ADPs) refine thermal motion .

- Hydrogen Bonding Analysis : Weak C–H···O interactions between the ester carbonyl and dioxaborolane oxygen can complicate density maps. Using restraints (DFIX, DANG) improves convergence .

- Validation : R-factor convergence (<0.05) and a Flack parameter near zero confirm enantiopurity in chiral derivatives.

Q. How does steric hindrance from the dioxaborolane group influence regioselectivity in cross-coupling reactions?

- Methodology : Computational studies (DFT at B3LYP/6-31G* level) show that the 5-position’s steric bulk directs coupling partners to the 6-chloro site. Experimental validation uses competitive coupling with para-substituted aryl halides, analyzed via GC-MS .

- Contradictions : While steric effects dominate in Pd systems, Ni catalysts (e.g., NiCl₂(dppe)) may override selectivity due to differing transmetalation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.